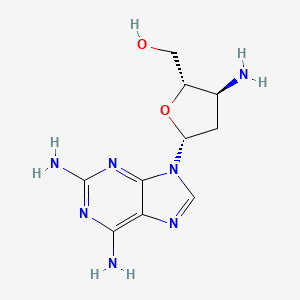

2,3'-Diamino-2',3'-dideoxyadenosine

Description

Contextualization of Dideoxynucleoside Analogs in Biochemical Sciences

Dideoxynucleoside analogs are a class of compounds that lack hydroxyl groups at both the 2' and 3' positions of the sugar moiety. nih.govacs.org This structural alteration is fundamental to their primary mechanism of action as chain-terminating inhibitors of viral reverse transcriptase. drugbank.com Once intracellularly phosphorylated to their 5'-triphosphate form, they can be incorporated into a growing DNA chain during viral replication. drugbank.com However, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting DNA elongation. nih.gov

This mechanism has proven highly effective in the treatment of retroviral infections, most notably Human Immunodeficiency Virus (HIV). drugbank.com The success of drugs like Zidovudine (AZT), a thymidine (B127349) analog, and Didanosine (B1670492) (ddI), which is metabolically related to dideoxyadenosine, has cemented the importance of dideoxynucleosides in antiviral therapy. nih.govwikipedia.org Their broad-spectrum antiretroviral activity has made them a critical component of combination antiretroviral therapy (cART). drugbank.com

Historical Development of Substituted Deoxyadenosine (B7792050) Analogs in Research

The journey of substituted deoxyadenosine analogs as potential therapeutic agents has its roots in the mid-20th century. The discovery of adenosine's physiological effects in 1929 opened the door to exploring its derivatives. nih.gov A significant milestone was the synthesis of 2',3'-dideoxyadenosine (B1670502) (ddA), which was later found to be a prodrug that is rapidly metabolized to 2',3'-dideoxyinosine (ddI). nih.govnih.gov

Research in the 1980s intensified with the onset of the HIV/AIDS epidemic, leading to the evaluation of numerous nucleoside analogs for their anti-HIV activity. nih.gov Scientists began systematically modifying the purine (B94841) base and the sugar moiety of deoxyadenosine to enhance efficacy and overcome challenges such as enzymatic degradation. nih.gov For instance, the 2,6-diaminopurine (B158960) 2',3'-dideoxyriboside was found to be a potent and selective anti-HIV agent, and notably, a poor substrate for adenosine (B11128) deaminase, an enzyme that can inactivate similar compounds. nih.gov

Further modifications included the introduction of different substituents at the 2' and 3' positions of the ribose ring, such as azido (B1232118) or fluoro groups, in efforts to fine-tune the antiviral activity and selectivity of these analogs. nih.gov The synthesis of 2-chloro-2',3'-dideoxyadenosine (B13851365) was explored with the rationale that the chloro-substitution would prevent enzymatic deamination and potentially increase efficacy. nih.gov These historical efforts highlight a continuous endeavor to optimize the therapeutic properties of deoxyadenosine analogs.

Rationale for Academic Investigation of 2,3'-Diamino-2',3'-dideoxyadenosine

The academic interest in this compound stems from the established therapeutic potential of dideoxynucleoside analogs and the ongoing need for novel antiviral agents. The introduction of amino groups at the 2' and 3' positions of the deoxyadenosine scaffold presents an intriguing structural variation.

The synthesis of mono- and diamino analogues of 2'-deoxyadenosine (B1664071) and related compounds has been a subject of chemical research. tandfonline.com The primary method for introducing these amino groups often involves the reduction of corresponding azido compounds. tandfonline.com For example, 3'-amino-2',3'-dideoxyadenosine (B1218840) has demonstrated slight inhibitory effects against certain cancer cell lines in vitro. tandfonline.com

The investigation into this compound is driven by the hypothesis that the amino substitutions could influence the compound's biological activity, metabolic stability, and interaction with viral enzymes. The presence of these functional groups could alter its properties as a substrate for cellular kinases, which are responsible for its activation to the triphosphate form. Furthermore, the amino groups might affect its susceptibility to deamination, a common metabolic pathway for adenosine analogs. While some amino analogs have shown limited to no inhibition of HIV-induced cytopathogenicity, the exploration of such compounds remains a valid scientific pursuit in the quest for new therapeutic leads. tandfonline.com

Research Findings on Related Deoxyadenosine Analogs

| Compound | 50% Effective Dose (EC50) against HIV | 50% Inhibitory Dose (ID50) on Cell Viability | Notes |

| 2,6-diaminopurine 2',3'-dideoxyriboside (ddDAPR) | 2.4-3.8 µM nih.gov | 477 µM nih.gov | Poor substrate for adenosine deaminase. nih.gov |

| 2',3'-dideoxyadenosine (ddAdo) | 3-6 µM nih.gov | 889 µM nih.gov | Rapidly metabolized to ddI. nih.gov |

| 3'-amino-2',3'-dideoxyadenosine | Not inhibitory to HIV. tandfonline.com | 43.1-323 µM (against various cell lines) tandfonline.com | Slightly inhibitory to murine leukemia and mammary carcinoma cells. tandfonline.com |

| 2-chloro-2',3'-dideoxyadenosine (2-ClddAdo) | Inhibited reverse transcriptase by 43% at 20 µM. nih.gov | 23% inhibition of uninfected T4+ cells at 100 µM. nih.gov | Increased host cell toxicity compared to ddAdo. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUVXJPZMYYFEO-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724341 | |

| Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915399-37-0 | |

| Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Diamino 2 ,3 Dideoxyadenosine and Its Derivatives

Stereoselective Synthetic Pathways to 2,3'-Diamino-2',3'-dideoxyadenosine

The creation of the specific 2,3'-diamino-2',3'-dideoxy sugar moiety in the correct stereochemical configuration is the principal challenge in synthesizing the target compound. The methods employed are designed to ensure the precise spatial arrangement of the amino groups on the furanose ring.

A common and logical starting point for the synthesis of this compound is 9-(β-D-Arabinofuranosyl)adenine (ara-A). The arabinofuranosyl configuration, with its trans arrangement of the 2'- and 3'-hydroxyl groups, is amenable to chemical transformations that can lead to the desired diamino product. A key strategy involves the formation of a 2',3'-anhydro (epoxide) intermediate.

The synthesis generally proceeds through the following conceptual steps:

Protection: The 5'-hydroxyl group and the N6-amino group of the adenine (B156593) base are protected to prevent their interference in subsequent reactions.

Activation of the 3'-hydroxyl: The 3'-hydroxyl group is activated by conversion to a good leaving group, such as a mesylate or tosylate.

Epoxide Formation: Treatment with a base induces an intramolecular Williamson ether synthesis, where the 2'-hydroxyl group attacks the 3'-position, displacing the leaving group to form a 2',3'-lyxo-epoxide.

Epoxide Opening: The crucial step is the regioselective opening of the epoxide ring by a nitrogen nucleophile, typically an azide (B81097) ion (N₃⁻). According to the Fürst-Plattner rule (diaxial opening), the nucleophile attacks the 3'-position, leading to a 3'-azido-2'-hydroxy-arabinofuranosyl intermediate. To achieve the desired diamino configuration, a double displacement is necessary.

Introduction of the Second Amino Group: The remaining 2'-hydroxyl group is then converted into a leaving group, and a second nucleophilic substitution with azide is performed, inverting the stereochemistry at the 2'-position.

Reduction and Deprotection: Finally, the two azido (B1232118) groups are reduced to amino groups, typically by catalytic hydrogenation or with a reducing agent like triphenylphosphine, followed by the removal of the protecting groups to yield the final product, this compound.

Metabolic labeling studies have utilized arabinosyl nucleosides, highlighting their biological compatibility and the potential for their derivatives to be used in diverse applications. nih.gov

The introduction of amino groups at the 2' and 3' positions is most effectively achieved using azides as amino group synthons. Azides are excellent nucleophiles for displacing leaving groups on the sugar ring and are stable under many reaction conditions, yet they can be cleanly reduced to amines at a late stage in the synthesis. nih.gov

Key strategies for introducing these moieties include:

Nucleophilic Opening of Epoxides: As described above, the opening of a 2',3'-epoxide with sodium azide is a fundamental method. numberanalytics.commasterorganicchemistry.com The regioselectivity of this reaction can be controlled by the reaction conditions and the nature of the substrate, although it generally follows an Sₙ2-type mechanism. masterorganicchemistry.comrsc.orglibretexts.org For unbiased epoxides, catalyst-controlled regioselectivity can be a powerful tool. rsc.org

Double Sₙ2 Displacement: An alternative to the epoxide route is the direct double displacement of two leaving groups. Starting from a xylofuranose (B8766934) precursor where both the 2'- and 3'-hydroxyls are converted to good leaving groups (e.g., triflates), a double Sₙ2 reaction with sodium azide can introduce both azido groups with inversion of configuration.

Diazotransfer Reactions: In some cases, an existing amino group can be converted to an azide. For instance, a 2'-amino precursor can be treated with a diazotizing reagent like fluorosulfuryl azide (FSO₂N₃) to yield the corresponding 2'-azido compound. rsc.org This method is particularly useful for modifying oligonucleotides post-synthesis.

From Nitroglycals: An efficient method for constructing 1,2-cis-2,3-diamino-2,3-dideoxyglycosidic linkages involves using 3-O-acetyl-2-nitroglycals as donors in a relay glycosylation reaction. researchgate.net This approach provides excellent stereoselectivity for creating the challenging diamino sugar structure.

The synthesis of related compounds, such as 3'-azido-2',3'-dideoxyribofuranosylpurines and 3'-amino-2',3'-dideoxyguanosine, has been extensively studied, establishing reliable methods for the introduction of these functional groups that are applicable to the synthesis of the target molecule. acs.orggoogle.com

General Synthetic Strategies for Dideoxypurine Nucleoside Analogs

Dideoxypurine nucleosides are a critical class of compounds, many of which lack the hydroxyl groups at both the 2' and 3' positions. nih.gov The synthesis of these analogs, including 2',3'-dideoxyadenosine (B1670502) (ddA) and 2',3'-dideoxyinosine (ddI), has been a major focus of medicinal chemistry. nih.gov

Several general strategies have been established:

Radical Deoxygenation: The Barton-McCombie reaction is a classic method. It involves the conversion of the 2'- and 3'-hydroxyl groups into xanthates, followed by radical-induced deoxygenation using a reagent like tributyltin hydride (Bu₃SnH). More environmentally friendly protocols now use tris(trimethylsilyl)silane (B43935) as the radical mediator. nih.gov

Elimination and Reduction: A common route involves creating a 2',3'-unsaturated (didehydro-dideoxy) nucleoside intermediate. This is often achieved by an elimination reaction from a suitably derivatized precursor. The resulting double bond is then reduced, for example, by catalytic hydrogenation, to give the 2',3'-dideoxynucleoside.

Enzymatic Synthesis: Biocatalytic methods offer high selectivity and milder reaction conditions. For instance, transdideoxyribosylation, using enzymes like nucleoside phosphorylases, can transfer the 2',3'-dideoxyribose moiety from a pyrimidine (B1678525) nucleoside (like 2',3'-dideoxyuridine) to a purine (B94841) base (like adenine) to form the desired dideoxypurine nucleoside. nih.gov

These established methods provide a robust toolbox for the synthesis of the core dideoxy scaffold of the target compound.

Chemical Derivatization for Academic Research Applications

Once synthesized, this compound can be further modified to create probes for studying biological systems. Derivatization at the 5'-phosphate position or on the nucleobase allows for the fine-tuning of its properties and applications.

The 5'-triphosphate form of a nucleoside analog is often the active species within a cell. wikipedia.org The synthesis of these triphosphates and their modified versions, such as thiophosphates, is crucial for biochemical assays.

A widely used method for synthesizing nucleoside 5'-triphosphates is the one-pot procedure developed by Ludwig and Eckstein. This involves reacting the nucleoside with phosphoryl chloride to form a dichlorophosphate (B8581778) intermediate, which is then treated with pyrophosphate. To synthesize a 5'-O-(1-thiotriphosphate) (an α-thiotriphosphate), thiophosphate is used in the second step. This reaction can produce a mixture of diastereomers at the α-phosphorus, which can often be separated by chromatography.

Modification of the purine base itself can introduce new functionalities or alter the molecule's recognition by enzymes. The adenine base of this compound can be derivatized, for example, at the 6-position.

A common strategy involves starting with a related purine that has a good leaving group at the C6 position, such as a 6-chloropurine (B14466) derivative. This allows for nucleophilic aromatic substitution with various amines or other nucleophiles to generate a library of 6-substituted analogs. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to form carbon-carbon bonds at this position, introducing alkyl, aryl, or vinyl groups. acs.org These reactions provide a versatile means to create a wide range of derivatives for structure-activity relationship studies. nih.gov

Synthesis of Sugar-Modified Analogs (e.g., 2'- or 3'-azido, fluoro, hydroxyl substitutions)

The modification of the sugar moiety of nucleosides is a key strategy for developing analogs with improved biological activity. Substitutions at the 2'- and 3'-positions, such as with azido, fluoro, or hydroxyl groups, can significantly alter the pharmacological properties of the parent compound.

A direct synthetic route to 2',3'-Diamino-2',3'-dideoxyadenosine (8) has been successfully developed, which notably involves a diazido intermediate. acs.org The synthesis begins with 9-[3-azido-5-O-(tert-butyldimethylsilyl)-3-deoxy-β-D-arabinofuranosyl]adenine (4). acs.org This intermediate undergoes trifluoromethanesulfonylation to yield the triflate (5). acs.org Subsequent treatment of the triflate with lithium azide results in the formation of 9-[5-O-TBDMS-2,3-diazido-2,3-dideoxy-β-D-ribofuranosyl]adenine (6). acs.org Following deprotection of this diazido nucleoside (7), the final product, 2',3'-diamino-2',3'-dideoxyadenosine (8), is obtained through hydrogenation. acs.org

The synthesis of azido-substituted analogs is a common strategy in nucleoside chemistry. The 3'-azido group, in particular, is a well-known feature of potent antiviral agents. Methodologies for introducing this group often involve the treatment of a suitable precursor with lithium azide. nih.gov For instance, an improved synthesis for N2-protected-3'-azido-2',3'-dideoxyguanosine has been described where 3'-O-mesylate precursors are treated with lithium azide to yield the 3'-azido nucleoside. nih.gov Similarly, 2'-azido-2',3'-dideoxypyrimidine nucleosides have been synthesized by treating a 2,2'-anhydro intermediate with lithium azide in DMF. nih.gov

The introduction of fluoro substituents onto the sugar ring is another important modification. The synthesis of 3'-fluoro-2',3'-dideoxyadenosine has been achieved via a chemical transglycosylation reaction. nih.gov This method uses 5'-O-acetyl-3'-fluoro-2',3'-dideoxyuridine as the carbohydrate donor and persilylated 6-N-benzoyladenine as the acceptor. nih.gov The unique properties of fluorine, such as its small size and high electronegativity, can lead to enhanced metabolic stability and altered sugar conformation, which can be beneficial for biological activity. iu.edu

Prodrug Strategies for Enhanced Cellular Delivery and Activation (e.g., Aryloxyphosphoramidate Derivatives)

A significant challenge with many nucleoside analogs is their inefficient cellular uptake and reliance on intracellular phosphorylation to become active. Prodrug strategies are employed to overcome these barriers. The aryloxyphosphoramidate approach, also known as the ProTide technology, is a highly successful strategy for enhancing the delivery and activation of nucleoside analogs. nih.gov

This method involves masking the 5'-monophosphate of a nucleoside analog as a lipophilic triester, specifically an aryloxyphosphoramidate derivative. nih.gov This modification allows the compound to more easily cross cell membranes. Once inside the cell, the prodrug is metabolized by cellular enzymes to release the 5'-monophosphate, effectively bypassing the often inefficient and rate-limiting initial phosphorylation step catalyzed by nucleoside kinases. nih.gov

The synthesis of these aryloxyphosphoramidate prodrugs generally involves the direct coupling of an unprotected or selectively protected nucleoside with a phosphorochloridate derivative, such as phenyl-(ethoxy-L-alaninyl)-phosphorochloridate. nih.gov An efficient method utilizes a benzyloxycarbonyl (Cbz) protecting group on the nucleoside, which is then coupled with the phosphorochloridate, followed by deprotection via hydrogenolysis to yield the final ProTide in excellent yields. nih.gov

This strategy has been shown to dramatically potentiate the antiviral activity of related dideoxyadenosine analogs. For example, converting 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) to its aryloxyphosphoramidate derivative resulted in a 100- to 1000-fold increase in efficacy against HIV and HBV. nih.gov The phosphoramidate (B1195095) prodrug of d4A demonstrated a markedly enhanced anti-HIV activity, approximately 2000-fold greater than the parent drug. nih.gov Similar strategies have been applied to 2',3'-didehydro-2',3'-dideoxyinosine, where 4-chlorophenyl N-alkyl phosphoramidate derivatives were synthesized and evaluated for anticancer activity. nih.gov While the specific application of this ProTide strategy to this compound is not detailed in the available literature, it represents a well-established and powerful method for improving the therapeutic potential of nucleoside analogs.

Cellular and Molecular Pharmacology of 2,3 Diamino 2 ,3 Dideoxyadenosine Analogs

Mechanisms of Cellular Uptake and Membrane Permeation

The entry of nucleoside analogs into cells is a critical determinant of their pharmacological activity. This process can occur through passive diffusion or be facilitated by specific protein transporters embedded in the cell membrane.

Non-Facilitated Diffusion

It is highly probable that 2,3'-Diamino-2',3'-dideoxyadenosine can cross cellular membranes via non-facilitated (simple) diffusion. This is a primary mechanism for the parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA). nih.gov The lipophilicity of the molecule is a key factor in this process; the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar in dideoxynucleosides increases their lipid solubility, allowing them to pass through the lipid bilayer of the cell membrane without the aid of a transport protein. The addition of an amino group at the 2' and 3' positions would alter the molecule's polarity, which could influence the rate of diffusion compared to ddA.

Carrier-Mediated Transport Systems (e.g., nucleoside and nucleobase carriers)

While non-facilitated diffusion is a major route of entry for many dideoxynucleosides, carrier-mediated transport systems also play a role, particularly for analogs with lower lipophilicity. nih.gov These systems involve membrane proteins that bind to the nucleoside or nucleobase and facilitate its transport across the membrane. For some dideoxypurine nucleosides, both nucleoside and nucleobase carriers have been implicated in their uptake. For instance, while ddA is thought to primarily use diffusion, its metabolite, 2',3'-dideoxyinosine (ddI), can be transported by both nucleobase and nucleoside carriers. Given that this compound is a purine (B94841) nucleoside analog, it is plausible that it could be a substrate for one or more of these carrier systems, although specific studies are lacking.

Table 1: Potential Mechanisms of Cellular Uptake for a Purine Dideoxynucleoside Analog

| Transport Mechanism | Description | Relevance to this compound (Hypothetical) |

| Non-Facilitated Diffusion | Movement across the cell membrane down a concentration gradient without the help of a transport protein. | Likely a significant route of entry, influenced by the molecule's lipophilicity. |

| Carrier-Mediated Transport | Involves specific membrane proteins (nucleoside or nucleobase transporters) to facilitate movement across the membrane. | Possible, but not experimentally confirmed. The presence of amino groups could affect recognition by transporters. |

Influence of Cell Line and Metabolic State on Uptake Dynamics

The efficiency of cellular uptake of nucleoside analogs is known to vary significantly between different cell types. nih.gov This is due to variations in the expression levels of nucleoside and nucleobase transporters and differences in the metabolic activity of the cells. For example, rapidly dividing cells, such as cancer cells or activated lymphocytes, often have higher rates of nucleoside uptake to support DNA synthesis. The metabolic state of the cell is also crucial. In metabolically inactive cells, where energy-dependent processes are reduced, a decrease in the uptake of nucleoside analogs that rely on active transport would be expected. Studies on ddA have shown that in metabolically inactive cells, intracellular concentrations are nearly equal to extracellular concentrations, highlighting the importance of the cell's metabolic state for accumulation. nih.gov

Intracellular Metabolic Activation Pathways

For dideoxynucleoside analogs to exert their pharmacological effect, they must be converted intracellularly into their active triphosphate form. This multi-step phosphorylation is carried out by host cell kinases.

Phosphorylation to Mono-, Di-, and Triphosphate Forms (e.g., ddAMP, ddADP, ddATP)

Following its entry into the cell, it is anticipated that this compound would undergo sequential phosphorylation. The first step is the conversion to its 5'-monophosphate derivative. This is followed by a second phosphorylation to the 5'-diphosphate, and a final phosphorylation to the active 5'-triphosphate form. In the case of the parent compound, ddA, these metabolites are 2',3'-dideoxyadenosine-5'-monophosphate (B1617607) (ddAMP), 2',3'-dideoxyadenosine-5'-diphosphate (ddADP), and 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). nih.govnih.gov The triphosphate form is the active metabolite that can be incorporated into growing DNA chains, leading to chain termination.

Role of Specific Nucleoside Kinases (e.g., deoxycytidine kinase, adenosine (B11128) kinase)

The initial phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs and is catalyzed by specific nucleoside kinases. For purine dideoxynucleosides, several kinases can be involved.

Deoxycytidine kinase (dCK): While dCK is a key enzyme in the activation of several deoxyribonucleoside analogs, research has shown that it is generally not active in the phosphorylation of 2',3'-dideoxyadenosine. nih.gov Therefore, it is unlikely to play a significant role in the activation of a 2,3'-diamino substituted version.

Adenosine kinase (AK): Adenosine kinase is another important enzyme in purine nucleoside metabolism. While its primary substrate is adenosine, it may play a role in the phosphorylation of adenosine analogs. The efficiency of this phosphorylation can be significantly lower than for the natural substrate.

The subsequent phosphorylation steps from the monophosphate to the di- and triphosphate forms are generally carried out by other cellular kinases, such as adenylate kinase and nucleoside diphosphate (B83284) kinase. nih.gov

Table 2: Hypothetical Intracellular Phosphorylation of this compound

| Step | Metabolite | Key Enzyme(s) (Hypothetical) |

| Initial Uptake | This compound | Non-facilitated diffusion, potentially carrier-mediated transport |

| First Phosphorylation | This compound-5'-monophosphate | Adenosine kinase (potential), other unidentified kinases |

| Second Phosphorylation | This compound-5'-diphosphate | Adenylate kinase |

| Third Phosphorylation | This compound-5'-triphosphate (Active Form) | Nucleoside diphosphate kinase |

Deamination Pathways

The metabolic journey of many dideoxyadenosine analogs, including the parent compound 2',3'-dideoxyadenosine (ddA), often begins with deamination. This process is primarily mediated by the enzyme adenosine deaminase (ADA), which is widely distributed in human tissues. nih.gov ADA catalyzes the conversion of adenosine and its analogs to their corresponding inosine (B1671953) forms. nih.govnih.gov In the case of ddA, it is rapidly and extensively metabolized to 2',3'-dideoxyinosine (ddI). google.comnih.gov This conversion is so efficient that ddA can be undetectable in plasma even during continuous intravenous administration. nih.gov

The resulting ddI is a key intermediate and a potent anti-HIV agent in its own right. nih.gov It can then be further metabolized. One significant pathway involves the breakdown of ddI to hypoxanthine (B114508) by purine nucleoside phosphorylase (PNP), an enzyme present in red blood cells. nih.gov The hypoxanthine can subsequently be oxidized to uric acid by xanthine (B1682287) oxidase. nih.gov Studies have shown that when ddI is incubated with whole blood, a substantial portion is metabolized to hypoxanthine. nih.gov This metabolic conversion within red blood cells contributes to the short half-life of ddI observed in patients. nih.gov

The deamination process is not limited to the parent nucleoside. After cellular uptake and phosphorylation, the monophosphate form of dideoxyadenosine can also be a substrate for deamination, leading to the formation of dideoxyinosine monophosphate (ddIMP).

Reamination Cycles

Following the deamination to ddIMP, a reamination cycle can occur to convert it back to an adenosine analog. This process is crucial for the ultimate activation of these prodrugs to their triphosphate form. The conversion of ddIMP to dideoxyadenosine monophosphate (ddAMP) is a two-step process catalyzed by the enzymes adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ASL). nih.govwikipedia.orgwikipedia.org

First, ADSS catalyzes the GTP-dependent conversion of IMP (or in this case, ddIMP) and aspartic acid to form an intermediate, adenylosuccinate (or its dideoxy equivalent). wikipedia.orgwikipedia.orgebi.ac.uk This reaction is a critical control point in purine biosynthesis. nih.gov Subsequently, ASL cleaves this intermediate to produce AMP (or ddAMP) and fumarate. wikipedia.orgresearchgate.netnih.gov In vertebrates, there are two isozymes of ADSS, one involved in de novo purine biosynthesis and the other in the purine nucleotide cycle. wikipedia.orgebi.ac.uk This reamination pathway allows for the intracellular formation of ddAMP, which can then be further phosphorylated to the active antiviral agent, dideoxyadenosine triphosphate (ddATP). nih.gov

Impact of Inhibitors on Metabolic Pathways

The metabolic pathways of dideoxyadenosine analogs can be significantly influenced by various inhibitors.

Adenosine Deaminase (ADA) Inhibitors: Given the rapid deamination of ddA to ddI by ADA, inhibitors of this enzyme can profoundly alter the metabolic fate and efficacy of the parent compound. nih.gov 2'-Deoxycoformycin (dCF), a potent ADA inhibitor, effectively blocks the extracellular deamination of ddA. nih.govnih.gov By preventing this conversion, higher levels of the parent ddA are available for cellular uptake. nih.gov This leads to a significant increase in the intracellular concentrations of the pharmacologically active form, ddATP. nih.gov Studies in MOLT-4 cells have shown that dCF can enhance the phosphorylation of ddA. nih.gov However, the effect is concentration-dependent; at higher concentrations, intracellular penetration of dCF can inhibit intracellular deamination, which may be a necessary step for activation through certain pathways. nih.gov In antiviral assays, co-administration of dCF has been shown to increase the anti-HIV potency of ddA. nih.gov

Purine Biosynthesis Antagonists: Inhibitors of the purine biosynthesis pathway can also modulate the activity of dideoxyadenosine analogs. By blocking de novo purine synthesis, these antagonists can lead to an accumulation of intermediates that may affect the metabolism and phosphorylation of the nucleoside analogs. For instance, inhibitors of IMP dehydrogenase (IMPDH), such as ribavirin, can potentiate the antiviral activity of purine nucleoside analogs. nih.gov This is thought to occur through the depletion of dGTP stores and an increase in the pool of IMP, which can serve as a phosphate (B84403) donor, thereby enhancing the phosphorylation of the analog. nih.gov Conversely, the accumulation of purine deoxynucleosides like deoxyadenosine (B7792050) has been shown to decrease de novo purine nucleotide synthesis by trapping 5-methyltetrahydrofolate. nih.gov Derepression of purine biosynthesis has been found to normalize metabolic equilibrium in certain bacterial mutants, suggesting a complex regulatory interplay. mdpi.com

Molecular Targets and Mechanisms of Biochemical Action

The therapeutic and biological effects of this compound and its analogs are mediated through their interaction with specific molecular targets, leading to the disruption of essential cellular and viral processes.

Inhibition of Viral Nucleic Acid Replication Enzymes (e.g., Reverse Transcriptase)

The primary mechanism of antiviral action for 2',3'-dideoxyadenosine analogs is the inhibition of viral reverse transcriptase (RT). caymanchem.com After intracellular conversion to their active 5'-triphosphate form (ddATP), these analogs act as competitive inhibitors of the viral enzyme. nih.govnih.gov For example, 2',3'-dideoxyadenosine is a prodrug for the potent RT inhibitor ddATP. caymanchem.com The triphosphate analog competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of RT. nih.gov The inhibitory potential can be significant, with some analogs exhibiting Ki values lower than the Km for the natural substrate. nih.gov

DNA Chain Termination Mechanisms by Triphosphate Analogs

In addition to competitive inhibition, the triphosphate analogs of 2',3'-dideoxyadenosine function as chain terminators during DNA synthesis. springernature.comnih.govresearchgate.net These analogs lack the 3'-hydroxyl group on the deoxyribose sugar moiety, which is essential for the formation of the 5'-3' phosphodiester bond required for DNA chain elongation. researchgate.netmdpi.com Once incorporated into a growing viral DNA strand by reverse transcriptase, the absence of this 3'-OH group prevents the addition of the next nucleotide, leading to the termination of DNA synthesis. mdpi.com This mechanism, famously exploited in the Sanger method for DNA sequencing, is a cornerstone of the antiviral efficacy of these compounds. springernature.comnih.gov

Inhibition of Cellular Enzymes (e.g., Adenylyl Cyclase Inhibition)

Beyond their effects on viral enzymes, dideoxyadenosine analogs can also interact with and inhibit cellular enzymes. A notable example is the inhibition of adenylyl cyclase (AC). sigmaaldrich.comsigmaaldrich.comscbt.com 2',3'-Dideoxyadenosine and its derivatives can act as inhibitors of this enzyme, which is responsible for the synthesis of the second messenger cyclic AMP (cAMP). sigmaaldrich.comsigmaaldrich.com These compounds often bind to the "P-site" of the adenylyl cyclase catalytic subunit. merckmillipore.com The inhibition of adenylyl cyclase can modulate various cellular signaling pathways that are dependent on cAMP levels. sigmaaldrich.comscbt.com For instance, 2',5'-dideoxyadenosine (B1206784) is a cell-permeable inhibitor of adenylyl cyclase, while its 3'-triphosphate form is a potent but not cell-permeable inhibitor with an IC50 value in the nanomolar range. sigmaaldrich.comsigmaaldrich.com

Interactions with Other Polymerases (e.g., Taq polymerases in biotechnology applications)

The triphosphate forms of 2',3'-dideoxyadenosine analogs are potent inhibitors of DNA synthesis. Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, their incorporation into a growing DNA strand results in immediate chain termination. This property is not only central to their therapeutic effects but is also harnessed in various biotechnology applications, most notably in DNA sequencing.

One of the most well-known applications involves the use of 2',3'-dideoxyadenosine 5'-triphosphate (ddATP), the active metabolite of the analog 2',3'-dideoxyadenosine (ddA). In the context of biotechnology, ddATP and other dideoxynucleoside triphosphates (ddNTPs) are critical reagents in the Sanger method of DNA sequencing. Thermostable DNA polymerases, such as Taq polymerase, are used to synthesize copies of a DNA template. The reaction mixture includes the four standard deoxynucleoside triphosphates (dNTPs) and a small amount of one ddNTP (e.g., ddATP). When the polymerase incorporates the ddATP instead of the natural dATP, the chain elongation is halted. This process results in a collection of DNA fragments of varying lengths, each ending with the specific dideoxynucleotide used. caymanchem.comcaymanchem.com

Research into other analogs, such as 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, reveals even more potent interactions with DNA polymerases. Studies have shown that these 3'-amino analogs are highly effective terminators of DNA synthesis catalyzed by enzymes like E. coli DNA polymerase I, calf thymus DNA polymerase α, and rat liver DNA polymerase β. nih.gov Their inhibitory effect can be markedly stronger than that of the corresponding 2',3'-dideoxynucleoside 5'-triphosphates. nih.gov This enhanced termination efficiency makes them valuable tools for studying DNA synthesis and for potential use in sequencing methodologies. nih.gov

Table 1: Inhibitory Action of Dideoxynucleoside Triphosphate Analogs on Various DNA Polymerases

| Analog | Polymerase | Organism/Source | Observed Effect | Reference |

|---|---|---|---|---|

| 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) | Taq Polymerase | Thermus aquaticus | Chain Termination in PCR/Sequencing | caymanchem.comcaymanchem.com |

| 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) | DNA Polymerase | Mouse Ehrlich Ascites | Inhibition of enzyme activity (Ki = 60 µM) | caymanchem.com |

| 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates | DNA Polymerase I | E. coli | Effective inhibition and chain termination | nih.gov |

| 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates | DNA Polymerase α | Calf Thymus | Effective inhibition and chain termination | nih.gov |

| 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates | DNA Polymerase β | Rat Liver | Effective inhibition and chain termination | nih.gov |

Competition with Endogenous Nucleotides (e.g., dATP pools)

The efficacy of 2',3'-dideoxyadenosine analogs is critically dependent on the intracellular metabolic processes that convert the prodrug into its active triphosphate form and on the subsequent competition of this active form with its natural counterpart, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP). tcichemicals.com For an analog like 2',3'-dideoxyadenosine (ddA) or its prodrug didanosine (B1670492) (ddI), it must be taken up by the cell and undergo a series of phosphorylation steps to yield ddATP. nih.govnih.gov Once formed, ddATP directly competes with the endogenous pool of dATP for the substrate-binding site of DNA polymerases. caymanchem.com

The outcome of this competition is determined by the relative concentrations of ddATP and dATP (the ddATP/dATP ratio) and the affinity of the specific polymerase for each. A higher ddATP/dATP ratio increases the probability that the analog will be incorporated, leading to more frequent chain termination and greater inhibition of DNA synthesis.

The intracellular concentration of dATP is not static and can be influenced by various factors, including the co-administration of other drugs. For instance, studies investigating the metabolism of ddI to ddATP have shown that certain compounds can significantly alter dATP pools and, consequently, the ddATP/dATP ratio.

Zidovudine (ZDV) has been observed to decrease the intracellular levels of dATP, which in turn enhances the ddATP/dATP ratio, potentially increasing the efficacy of ddI. nih.gov

Hydroxyurea (HU) also significantly reduces dATP pools without affecting the activation of ddI, leading to an enhanced ddATP/dATP ratio. nih.gov

Conversely, ddC (Zalcitabine) can increase dATP pools, thereby decreasing the ddATP/dATP ratio and potentially reducing the analog's effectiveness. nih.gov

The presence of deoxyinosine (dI) can significantly inhibit the production of ddA phosphates, reducing ddATP to undetectable levels and thus negating its competitive potential. nih.gov

These interactions highlight the critical importance of understanding the cellular environment and the factors that modulate endogenous nucleotide pools when evaluating the pharmacological activity of these analogs. nih.gov

Table 2: Influence of Co-administered Compounds on Intracellular ddATP and dATP Levels

| Compound (at 100 µM) | Effect on ddA Phosphates (ddATP) | Effect on dATP Pools | Resulting ddATP/dATP Ratio | Reference |

|---|---|---|---|---|

| Zidovudine (ZDV) | No significant effect | Decreased (82% of control) | Increased | nih.gov |

| Zalcitabine (ddC) | Reduced (82% of control) | Significantly increased | Decreased | nih.gov |

| Stavudine (d4T) | No effect | No effect | Unaffected | nih.gov |

| Lamivudine (3TC) | No effect | No effect | Unaffected | nih.gov |

| Deoxyinosine (dI) | Significantly reduced (ddATP undetectable) | Not reported | Drastically reduced | nih.gov |

| Hydroxyurea (HU) | No effect | Significantly reduced (67% of control) | Enhanced | nih.gov |

| Pentoxifylline (PXF) | Significantly reduced | Unaffected | Reduced | nih.gov |

| 8-aminoguanosine (8-AMG) | No effect | No effect | Unaffected | nih.gov |

Structure Activity Relationships Sar and Rational Design of 2,3 Diamino 2 ,3 Dideoxyadenosine Analogs

Impact of Stereochemistry and Substitutions at 2'- and 3'-Positions on Biological Activity

The spatial arrangement of substituents on the dideoxyribose ring of nucleoside analogs is a paramount determinant of their biological efficacy. The stereochemistry at the 2'- and 3'-positions dictates how the molecule fits into the active site of target enzymes, such as viral reverse transcriptases. For an analog to be effective, it must be recognized by the viral polymerase and incorporated into the growing DNA chain, leading to termination.

Systematic studies on 2',3'-dideoxyadenosine (B1670502) analogs have revealed that the nature and configuration of substituents at the 2'- and 3'-positions have a profound impact on their anti-HIV activity. For instance, the introduction of an azido (B1232118) (N₃) or a fluorine (F) group in various stereochemical orientations—either "up" (arabino configuration) or "down" (ribo configuration)—significantly alters the molecule's potency and toxicity. nih.gov

A key finding in this area is that a 3'-azido group in the "down" configuration (xylofuranosyl) can result in slightly higher anti-HIV activity compared to the parent 2',3'-dideoxyadenosine (ddA), but this often comes at the cost of increased cytotoxicity. nih.gov Conversely, a 2'-fluoro group in the "up" (arabino) configuration can yield a more selective inhibitor of HIV, albeit with somewhat reduced potency compared to ddA. nih.gov These findings underscore the delicate balance between achieving potent antiviral activity and maintaining a favorable safety profile. The introduction of substituents with different stereochemistry can lead to a decrease in both anti-HIV potency and selectivity. nih.gov

The table below summarizes the anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosine analogs, highlighting the critical role of stereochemistry.

| Compound | 2'-Substituent (Stereochemistry) | 3'-Substituent (Stereochemistry) | Relative Anti-HIV Activity | Relative Cytotoxicity |

|---|---|---|---|---|

| 2',3'-Dideoxyadenosine (ddA) | H | H | Baseline | Baseline |

| 3'-Azido-2',3'-dideoxyadenosine (AZT analog) | H | Azido (down) | Slightly Higher | Considerably Higher |

| 2'-Fluoro-2',3'-dideoxyadenosine | Fluoro (up) | H | Lower | Lower (more selective) |

| Other Azido/Fluoro Analogs | Various "up" and "down" configurations | Decreased | Variable |

Influence of Nucleobase Modifications (e.g., 6-substituted purines) on Molecular Recognition and Potency

Modifications to the purine (B94841) nucleobase, particularly at the 6-position, offer another avenue to modulate the biological activity of 2,3'-dideoxyadenosine analogs. The identity of the substituent at this position can influence how the molecule is recognized by viral and host enzymes, affecting its activation (phosphorylation) and its interaction with the target polymerase.

A significant analog in this context is the 2,6-diaminopurine (B158960) 2',3'-dideoxyriboside (ddDAPR). This compound has demonstrated potent and selective anti-HIV activity, with an effective dose comparable to or even slightly better than ddA. nih.gov A key advantage of ddDAPR is its poor substrate activity for adenosine (B11128) deaminase, the enzyme responsible for the deamination of ddA to the less active 2',3'-dideoxyinosine. nih.gov This increased metabolic stability can lead to a longer intracellular half-life of the active triphosphate form, potentially enhancing its therapeutic effect.

The size and electronic properties of the substituent at the 6-position of the purine ring are critical factors. Structure-activity relationship studies of 6-substituted 2',3'-dideoxypurine nucleosides have shown a clear trend in anti-HIV potency. nih.gov A bulk tolerance effect appears to be at play, where smaller substituents are generally favored.

The order of potency for various 6-substituents has been reported as follows: NHMe > NH₂ > Cl ≈ N(Me)₂ > SMe > OH ≈ NHEt > SH > NHBn ≈ H nih.gov

This trend suggests that a methylamino group at the 6-position (N⁶-methyl-2',3'-dideoxyadenosine) is optimal for antiviral activity among the tested compounds. nih.gov The increased potency of the N⁶-methyl and N⁶-amino (adenine) derivatives compared to those with larger or more polar groups highlights the specific steric and electronic requirements for efficient interaction with the target enzyme.

| 6-Substituent | Compound Name Abbreviation | Relative Anti-HIV Potency |

|---|---|---|

| -NHMe | D2MeA | Highest |

| -NH₂ | ddA | High |

| -Cl | - | Moderate |

| -N(Me)₂ | - | Moderate |

| -SMe | - | Lower |

| -OH | ddI | Lower |

| -NHEt | - | Lower |

| -SH | - | Lower |

| -NHBn | - | Lowest |

| -H | - | Lowest |

The introduction of an amino group at the 2-position of the purine ring, as in 2,6-diaminopurine, alters the hydrogen bonding pattern of the nucleobase. While adenine (B156593) forms two hydrogen bonds with thymine (B56734) (or uracil), 2,6-diaminopurine can form three hydrogen bonds. This additional hydrogen bond can enhance the stability of the base pair within the DNA duplex, which may influence the efficiency of incorporation by reverse transcriptase. glenresearch.com

The ability of enzymes like polymerases and reverse transcriptases to interact with the minor groove of the DNA duplex is also a factor. These enzymes may utilize hydrogen bond donor groups to contact acceptors in the minor groove. glenresearch.com Modifications to the nucleobase, such as the introduction of a 2-amino group, can therefore directly impact these interactions. The interplay between Watson-Crick base pairing and interactions within the enzyme's active site is a key consideration in the design of nucleoside analogs.

Conformational Analysis of Dideoxynucleoside Analogs and Correlation with Enzyme Binding

The three-dimensional shape of a nucleoside analog is not static; the sugar ring can adopt different puckered conformations, and the nucleobase can rotate around the glycosidic bond. This conformational flexibility is crucial for the molecule's ability to be recognized and processed by enzymes.

Conformational analysis of aminodeoxyadenosine analogs, which are structurally similar to 2,3'-diamino-2',3'-dideoxyadenosine, has been performed using nuclear magnetic resonance (NMR). These studies reveal that the sugar moiety exists in a dynamic equilibrium between two major conformations: N-type (C3'-endo) and S-type (C2'-endo). nih.gov The position of the amino substituent influences this equilibrium. For example, 3'-amino-3'-deoxyadenosine (B1194517) preferentially adopts an N-type conformation, while 2'-amino-2'-deoxyadenosine (B84144) favors an S-type conformation. nih.gov

Furthermore, there is a correlation between the sugar pucker and the orientation of the base relative to the sugar (the glycosidic torsion angle), described as syn or anti. The N-type conformation is often associated with an anti orientation of the base, which is the conformation required for standard Watson-Crick base pairing in a DNA duplex. Conversely, the S-type conformation can be associated with a syn orientation. nih.gov For a nucleoside analog to be successfully incorporated by a polymerase, it must be able to adopt a conformation that is compatible with the active site of the enzyme. A comprehensive conformational analysis of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (d4G), a related dideoxynucleoside, suggests that it can act as a DNA chain terminator by competing with the natural 2'-deoxyguanosine (B1662781) for the enzyme's active site. nih.gov

Principles for Rational Design of Analogs with Modulated Biological Activities

The insights gained from SAR and conformational studies provide a foundation for the rational design of new this compound analogs with improved therapeutic properties. The goal is to enhance antiviral potency, increase selectivity, and improve pharmacokinetic properties.

Key principles for the rational design of these analogs include:

Stereochemical Control: The synthesis of stereochemically pure isomers is essential, as different stereoisomers can have vastly different biological activities and toxicities. The focus is often on synthesizing analogs with specific "down" or "up" configurations at the 2'- and 3'-positions to optimize interaction with the target enzyme. nih.gov

Metabolic Stability: A major challenge with many nucleoside analogs is their rapid metabolism by host enzymes, such as adenosine deaminase. One design strategy is to introduce modifications that render the analog resistant to these enzymes. The use of 2,6-diaminopurine instead of adenine is one such successful strategy. nih.gov Another approach is the introduction of a fluorine atom, which can increase stability to acid-catalyzed hydrolysis, potentially improving oral bioavailability. nih.gov

Prodrug Strategies: To enhance cellular uptake and phosphorylation, prodrug approaches are often employed. This involves attaching lipophilic groups to the nucleoside analog, which can be cleaved inside the cell to release the active drug. This strategy aims to overcome the low bioavailability of some phosphate-substituted analogs. chapman.edumdpi.com

Balancing Potency and Toxicity: The ultimate goal is to design a molecule with a high therapeutic index (the ratio of the toxic dose to the therapeutic dose). This requires a careful balancing of modifications to enhance antiviral activity without concomitantly increasing toxicity to host cells. This often involves iterative cycles of design, synthesis, and biological evaluation.

By applying these principles, medicinal chemists continue to develop novel this compound analogs and related compounds in the ongoing effort to combat viral diseases.

Research Applications and Methodological Advancements Involving 2,3 Diamino 2 ,3 Dideoxyadenosine

Utilization in Nucleic Acid Synthesis and Sequencing Methodologies

Dideoxynucleosides are fundamental tools in molecular biology, most famously for their role in the chain-termination method of DNA sequencing developed by Sanger. springernature.com The absence of a 3'-hydroxyl group on the sugar ring means that once a dideoxynucleoside triphosphate (ddNTP) is incorporated into a growing DNA strand by a polymerase, no further nucleotides can be added, thus terminating the chain. springernature.comnih.gov While the triphosphate form of ddDAPR is not a standard reagent in commercial sequencing kits, the principle allows for its potential use in specialized sequencing applications.

The key feature of ddDAPR in the context of nucleic acids is its 2,6-diaminopurine (B158960) (DAP or Z-base) nucleobase. Unlike adenine (B156593), which forms two hydrogen bonds with thymine (B56734), DAP forms three hydrogen bonds. wikipedia.org This stronger and more stable interaction enhances the thermal stability of DNA duplexes. wikipedia.org This property is valuable in the synthesis of specialized oligonucleotides, such as probes or primers, where increased binding affinity is desired. The incorporation of DAP-containing nucleosides can lead to more stable and specific hybridization, a useful attribute for various diagnostic and research assays.

Modern sequencing methodologies, such as double digest restriction-site associated DNA sequencing (ddRADseq), utilize restriction enzymes and next-generation sequencing to identify thousands of genetic markers. nih.govillumina.comnih.gov While the "dd" in ddRADseq refers to "double digest" and not dideoxy, the development of specialized nucleoside analogs continues to be a driving force for innovation in genomics and the creation of new research tools. nih.gov

Application as Biochemical Probes for DNA-Protein Interactions and Enzyme Active Site Studies

A significant research application of ddDAPR is its use as a biochemical probe to study enzyme activity, particularly that of adenosine (B11128) deaminase (ADA). nih.govnih.gov ADA is a key enzyme in purine (B94841) metabolism that catalyzes the conversion of adenosine and its analogs to inosine (B1671953). nih.govmedchemexpress.compatsnap.com Many adenosine analogs with therapeutic potential, such as 2',3'-dideoxyadenosine (B1670502) (ddAdo), are rapidly degraded by ADA, limiting their efficacy and complicating the interpretation of research results. nih.gov

Research has shown that ddDAPR is a potent inhibitor of ADA and a very poor substrate for the enzyme. nih.govnih.gov This resistance to deamination is a direct result of the modified 2,6-diaminopurine base. In contrast to ddAdo, which is rapidly deaminated, ddDAPR's structure hinders its effective binding and catalysis within the ADA active site, making it a powerful tool for studying the enzyme itself or for preventing the degradation of other adenosine analogs in a research setting. nih.govnih.gov The kinetic parameters from comparative studies underscore this difference.

| Compound | Substrate/Inhibitor Role | Relative Deamination Rate (Vmax) vs. Adenosine | Comparative Deamination Velocity (Vi) | Reference |

| 2',3'-dideoxyadenosine (ddAdo) | Substrate | - | 145 µmol/mg protein/min | nih.gov |

| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | Poor Substrate / Potent Inhibitor | 35-fold lower | 8 µmol/mg protein/min | nih.govnih.gov |

| 2',3'-didehydro-2',3'-dideoxyriboside of 2,6-diaminopurine (ddeDAPR) | Poor Substrate / Very Potent Inhibitor | 350-fold lower | 0.7 µmol/mg protein/min | nih.govnih.gov |

The ability of ddDAPR to potently inhibit ADA without being rapidly degraded makes it an excellent probe for investigating the structure and function of the enzyme's active site. nih.gov Furthermore, its use in combination with other adenosine analogs can help elucidate their metabolic pathways and mechanisms of action by protecting them from deamination. nih.gov

Role in Investigating Cellular Signaling Pathways (e.g., modulation of cAMP pools)

Adenosine is a critical signaling molecule that exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, which in turn modulates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. nih.govpatsnap.comnih.govresearchgate.net The concentration of adenosine, and thus the intensity of its signaling, is tightly regulated by enzymes like adenosine deaminase (ADA). nih.govpatsnap.com

By acting as a potent inhibitor of ADA, ddDAPR can be used as a research tool to indirectly investigate these adenosine-mediated signaling pathways. nih.govnih.gov The inhibition of ADA by ddDAPR leads to an accumulation of endogenous adenosine in the extracellular space. patsnap.com This elevated adenosine level results in increased activation of adenosine receptors, which can then trigger downstream effects such as the inhibition or stimulation of adenylyl cyclase and a corresponding change in intracellular cAMP pools. nih.govresearchgate.net

Therefore, researchers can use ddDAPR to artificially manipulate adenosine levels in cell culture or in vivo models to study the physiological roles of adenosine signaling in various processes, from neurotransmission to immune responses, without the confounding variable of the probe itself being rapidly metabolized. nih.govnih.gov

Development of Novel Research Tools Based on Dideoxynucleoside Analogs

The development of ddDAPR is a clear example of how modifying existing nucleoside analogs can lead to the creation of superior research tools. Dideoxynucleosides, including 2',3'-dideoxyadenosine (ddAdo), were foundational in the development of early antiretroviral therapies. nih.govdrugbank.com However, the therapeutic and research utility of ddAdo was hampered by its rapid breakdown by adenosine deaminase (ADA). nih.gov

The synthesis of ddDAPR provided a solution to this problem. By replacing the adenine base with 2,6-diaminopurine, a molecule was created that retained the desired biological activity (inhibition of HIV replication) but was significantly more resistant to deamination. nih.gov This increased stability makes ddDAPR a more reliable and potent agent in research settings, allowing for a clearer understanding of the effects of dideoxyadenosine-like compounds. nih.govnih.gov

This process of identifying a limitation in an existing molecule and rationally designing a new analog with improved properties is a central theme in medicinal chemistry and drug discovery. The family of dideoxynucleoside analogs continues to be a fertile ground for developing new tools to probe biological systems and to serve as lead compounds for new therapeutics. nih.govnih.gov

Future Research Directions for 2,3 Diamino 2 ,3 Dideoxyadenosine

Exploration of Advanced and Efficient Synthetic Pathways for Complex Analogs

The initial synthesis of 2,3'-diamino-2',3'-dideoxyadenosine has been achieved through the hydrogenation of 2',3'-diazido-2',3'-dideoxyadenosine. nih.gov However, to fully explore its structure-activity relationship (SAR), the development of more advanced and efficient synthetic routes is crucial for generating a diverse library of complex analogs.

Future synthetic strategies should focus on methodologies that offer high stereoselectivity and yield, while also being amenable to the introduction of various functional groups at the sugar and base moieties. Modern techniques in nucleoside chemistry, such as enzymatic synthesis and click chemistry, could provide powerful tools for this purpose. nih.gov Enzymatic approaches, utilizing enzymes like nucleoside phosphorylases, can offer high selectivity and milder reaction conditions. nih.gov Click chemistry, with its high efficiency and modular nature, is well-suited for the rapid synthesis of a wide array of derivatives. nih.gov

The development of such synthetic pathways will be instrumental in creating analogs with modified properties, such as enhanced stability, improved cellular uptake, or altered target-binding affinity.

In-Depth Mechanistic Studies of Cellular Transport and Intracellular Processing

A critical aspect of understanding the biological activity of any nucleoside analog is elucidating its journey into and within the cell. The cellular uptake of nucleosides and their analogs is primarily mediated by two families of transporter proteins: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.gov While the transport of many nucleoside drugs has been studied, the specific transporters and mechanisms involved in the uptake of this compound are yet to be determined.

Future research should aim to identify the specific CNTs and/or ENTs responsible for the transport of this di-amino analog across the cell membrane. Competitive inhibition assays with known transporter substrates and inhibitors, as well as studies using cell lines with engineered transporter expression, will be vital in this endeavor.

Once inside the cell, nucleoside analogs undergo intracellular processing, typically phosphorylation, to become active. For instance, the related compound 2',3'-dideoxyinosine (ddI) is metabolized to its active triphosphate form, 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP). nih.gov The intracellular metabolic pathway of this compound, including the kinases involved in its phosphorylation and its ultimate metabolic fate, needs to be thoroughly investigated. Understanding these processes is essential for predicting its efficacy and potential interactions with other drugs.

Application of Computational Chemistry and Molecular Modeling for Predictive SAR and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of structure-activity relationships (SAR) and the rational design of new molecules. nih.govrsc.orgmdpi.com These approaches can provide valuable insights into the binding of this compound and its analogs to potential biological targets.

Molecular docking simulations can be employed to predict the binding modes and affinities of these compounds with various enzymes, such as viral polymerases or cellular kinases. By understanding the key interactions at the molecular level, it is possible to design new analogs with improved binding characteristics. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized analogs to develop predictive models that correlate specific structural features with biological activity. These models can then guide the synthesis of more potent and selective compounds.

The use of these computational tools will accelerate the optimization of this compound as a potential therapeutic agent by prioritizing the synthesis of the most promising candidates.

Integration with Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular effects of this compound, its integration with "omics" technologies is essential. Genomics, proteomics, and metabolomics can provide a comprehensive profile of the molecular changes induced by the compound in a biological system.

Genomic profiling can identify changes in gene expression patterns in response to treatment with the compound, revealing the cellular pathways that are affected. nih.gov This can help in identifying its mechanism of action and potential off-target effects.

Proteomic analysis can be used to study the changes in the protein landscape of cells upon treatment. sigmaaldrich.com This can reveal the direct protein targets of the compound and downstream effects on protein expression and signaling pathways.

Metabolomic studies can provide a snapshot of the metabolic state of cells treated with the compound, identifying alterations in metabolic pathways and potential biomarkers of response.

By integrating these omics datasets, a comprehensive picture of the biological activity of this compound can be constructed, facilitating the identification of its mechanism of action and potential therapeutic applications.

Development of Novel Research Applications Beyond Current Biotechnological Uses

While many nucleoside analogs have been developed as antiviral and anticancer agents, the unique structural features of this compound may open doors to novel research applications beyond these traditional areas. The presence of two amino groups at the 2' and 3' positions of the sugar ring could confer unique chemical and biological properties.

For instance, these amino groups could serve as handles for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug delivery systems. This could enable the development of chemical probes to study cellular processes or targeted drug delivery vehicles.

Furthermore, the di-amino substitution might lead to interactions with novel biological targets that are not recognized by other nucleoside analogs. Exploring its effects on a wide range of cellular processes, including cell signaling, immune responses, and nucleic acid metabolism, could uncover unexpected biological activities and therapeutic opportunities. The development of modified nucleosides has been pivotal in fields like mRNA vaccines, highlighting the potential for novel nucleoside analogs to drive innovation.

A systematic screening of this compound and its analogs against a broad panel of biological targets will be crucial in identifying these novel applications and expanding the utility of this compound in biotechnology and biomedical research.

Q & A

Basic Research Questions

Q. What is the synthetic route for 2',3'-dideoxyadenosine (ddA), and what methodological considerations ensure high purity?

- Answer : ddA is synthesized from adenosine via sequential tosylation and reduction to remove the 2'- and 3'-hydroxyl groups. Subsequent phosphorylation using ATP-dependent kinases yields active metabolites like ddATP. Critical steps include optimizing reaction conditions (e.g., anhydrous solvents, controlled pH) and purification via reverse-phase HPLC to achieve >98% purity. Impurities from incomplete deoxygenation or phosphorylation must be monitored using mass spectrometry and NMR .

Q. How does ddA inhibit viral replication at the molecular level?

- Answer : ddA is phosphorylated intracellularly to ddATP, which competes with dATP for incorporation into viral DNA by reverse transcriptase. The absence of a 3'-hydroxyl group in ddATP terminates DNA chain elongation. Methodologically, this mechanism is validated using in vitro polymerase assays with radiolabeled ddATP and gel electrophoresis to visualize truncated DNA products .

Q. What analytical methods are recommended for chiral separation of ddA derivatives?

- Answer : Chiral HPLC with eremomycin-functionalized silica columns (pore size: 11 nm, surface area: 300 m²/g) effectively resolves enantiomers like (2S,9S)- and (2R,9R)-diamino analogs. Key parameters include a mobile phase of 20 mM ammonium acetate (pH 6.8) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, and UV detection at 254 nm. Validation requires assessing linearity (R² > 0.997) and sensitivity (LOD: 0.043–0.13 mg/mL) .

Advanced Research Questions

Q. How can researchers optimize chiral HPLC methods to resolve conflicting data on enantiomeric purity?

- Answer : Contradictions in enantiomeric ratios may arise from column degradation or mobile phase instability. To address this:

- Perform column recalibration using reference standards.

- Validate method robustness via forced degradation studies (e.g., exposure to heat/light).

- Use statistical tools like ANOVA to compare inter-day retention time variability (<2% RSD).

- Cross-validate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What experimental strategies reconcile contradictory in vivo pharmacokinetic-pharmacodynamic (PK-PD) correlations for ddA?

- Answer : Discrepancies in ddATP levels and antiviral efficacy (e.g., variable IC50 values across cell types) require:

- Dose-ranging studies : Measure intracellular ddATP via LC-MS/MS in peripheral blood mononuclear cells (PBMCs) and correlate with viral load reduction (e.g., 1.5–3.5 pmol/10⁶ cells linked to 1-log drop in HIV RNA).

- Compartmental modeling : Use nonlinear mixed-effects models to account for tissue-specific distribution (e.g., higher ddATP accumulation in liver/kidneys) .

Q. How does ddA resistance develop in viral populations, and what combination therapies mitigate this?

- Answer : Resistance arises from mutations in reverse transcriptase (e.g., K65R). To counteract:

- Combinatorial screens : Pair ddA with non-nucleoside inhibitors (e.g., efavirenz) to increase genetic barrier.

- Resistance monitoring : Use next-generation sequencing (NGS) to detect low-frequency variants (<1% prevalence) in longitudinal samples.

- Structural studies : Perform X-ray crystallography to identify steric clashes between mutant enzymes and ddATP .

Q. What methodologies elucidate ddA’s subcellular localization and transport mechanisms?

- Answer :

- Transport assays : Quantify ddA uptake using fluorescent analogs (e.g., BODIPY-ddA) and nucleoside transporter (hENT1/2) inhibitors (e.g., dipyridamole).

- Subcellular fractionation : Isolate nuclei via differential centrifugation and quantify ddATP via LC-MS.

- Super-resolution microscopy : Track ddA analogs in live cells using Click chemistry (e.g., azide-labeled ddA + DBCO-fluorophore) .

Q. How is ddA repurposed for neurodegenerative disease models, such as Huntington’s (HD)?

- Answer : ddA inhibits adenylate cyclase, reducing cAMP levels and stimulating autophagy. In HD models:

- Cellular assays : Treat striatal neurons with ddA (10–50 µM) and quantify mutant huntingtin (mHTT) aggregates via filter-trap assay.

- Mechanistic studies : Use CRISPR-Cas9 to knock out autophagy genes (e.g., ATG5) and confirm ddA’s dependency on lysosomal degradation.

- In vivo validation : Administer ddA (5 mg/kg/day) in R6/2 mice and assess motor deficits via rotarod .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.